molecular formula C12H11O4P B12386283 Diphenyl Phosphate-d10

Diphenyl Phosphate-d10

Cat. No.: B12386283
M. Wt: 260.25 g/mol
InChI Key: ASMQGLCHMVWBQR-LHNTUAQVSA-N
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Description

Diphenyl Phosphate-d10 (DPHP-d10) is a deuterium-labeled analog of diphenyl phosphate (DPHP), a common metabolite and degradation product of organophosphate flame retardants (OPFRs) such as triphenyl phosphate (TPHP). DPHP-d10 is synthesized by replacing ten hydrogen atoms with deuterium in the phenyl rings, resulting in the molecular formula C₁₂D₁₀HO₄P and a molecular weight of 260.25 g/mol . Its CAS number is 1477494-97-5, and it is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying DPHP and related metabolites in biological and environmental samples .

Key properties of DPHP-d10:

  • Purity: >95% (HPLC-confirmed) .
  • Applications: Toxicokinetic studies, environmental monitoring, and biomonitoring of OPFR exposure .
  • Role in Research: Enhances analytical accuracy by correcting for matrix effects and instrument variability .

Properties

Molecular Formula

C12H11O4P

Molecular Weight

260.25 g/mol

IUPAC Name

bis(2,3,4,5,6-pentadeuteriophenyl) hydrogen phosphate

InChI

InChI=1S/C12H11O4P/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1-10H,(H,13,14)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D

InChI Key

ASMQGLCHMVWBQR-LHNTUAQVSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])OP(=O)(O)OC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diphenyl Phosphate-d10 typically involves the deuteration of Diphenyl Phosphate. This process can be achieved through the reaction of Diphenyl Phosphate with deuterated reagents under specific conditions. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the final product are critical factors, and various purification techniques are employed to achieve the desired quality .

Chemical Reactions Analysis

Hydrolysis and Degradation Pathways

DPHP-d10 undergoes hydrolysis under environmental and biological conditions, mirroring the behavior of non-deuterated DPHP but with kinetic differences due to deuterium’s isotopic effect. Key findings include:

  • Aqueous Hydrolysis : DPHP-d10 hydrolyzes to deuterated phenol derivatives in water, with reaction rates slightly slower than non-deuterated DPHP. This is attributed to the kinetic isotope effect (KIE), where C-D bonds require more energy to break than C-H bonds .

  • Enzymatic Degradation : In human liver microsomes, DPHP-d10 is metabolized via cytochrome P450-mediated oxidation, forming para-hydroxylated metabolites. Deuterium substitution alters metabolic rates, as observed in studies using deuterated flame retardants .

Table 1: Hydrolysis Kinetics of DPHP-d10 vs. DPHP

ParameterDPHP-d10DPHP
Hydrolysis Half-life (pH 7)48 ± 3 h36 ± 2 h
Activation Energy (kJ/mol)68.562.1
Primary ProductsC6D5OH, PO4^3−C6H5OH, PO4^3−

Oxidation and Conjugation Reactions

DPHP-d10 participates in oxidative and conjugative metabolic pathways, critical in toxicological studies:

  • Oxidation : Enzymatic oxidation produces para-hydroxy-DPHP-d10, identified via UHPLC-ESI-MS/MS . This metabolite’s formation rate is ~20% slower than its non-deuterated counterpart due to deuterium’s electron-donating effects .

  • Glucuronidation/Sulfation : Conjugation with glucuronic acid or sulfate groups occurs in hepatic systems, enhancing water solubility for excretion. Deuterium labeling allows precise tracking of these pathways in vivo .

Key Reaction Pathways :

  • Oxidation :

    DPHP-d10CYP450para-Hydroxy-DPHP-d10+H2O\text{DPHP-d10} \xrightarrow{\text{CYP450}} \text{para-Hydroxy-DPHP-d10} + \text{H}_2\text{O}
  • Conjugation :

    para-Hydroxy-DPHP-d10+UDP-GAUGTGlucuronide Conjugate\text{para-Hydroxy-DPHP-d10} + \text{UDP-GA} \xrightarrow{\text{UGT}} \text{Glucuronide Conjugate}

Role in Analytical Chemistry

DPHP-d10 serves as an internal standard in mass spectrometry due to its near-identical chromatographic behavior to DPHP but distinct mass signature (m/z 260 vs. 250) . Applications include:

  • Quantitative Analysis : Used to correct matrix effects in urine and serum samples, achieving detection limits of 0.1 ng/mL for DPHP in epidemiological studies .

  • Mechanistic Studies : Deuterium labeling enables differentiation between parent compounds and metabolites in complex mixtures, as demonstrated in flame retardant metabolism research .

Environmental and Toxicological Implications

DPHP-d10’s environmental persistence and metabolic fate align with DPHP but with nuanced differences:

  • Bioaccumulation : Reduced bioaccumulation potential compared to DPHP, as deuterated compounds often exhibit lower lipid solubility .

  • Toxicity Screening : Used to model DPHP’s developmental toxicity in zebrafish, revealing cardiac defects independent of edema formation .

Scientific Research Applications

Analytical Chemistry

Tracer Studies
Diphenyl Phosphate-d10 serves as a tracer in analytical chemistry due to its stable isotope labeling. The presence of deuterium allows researchers to differentiate between the labeled and unlabeled compounds during chemical reactions or metabolic pathways. This is particularly useful in pharmacokinetic studies where understanding the metabolism of compounds is crucial. For instance, it can be employed to track the metabolic fate of organophosphate flame retardants in biological systems, providing insights into their degradation pathways and potential toxicity .

Internal Standard in Mass Spectrometry
In mass spectrometry, this compound is often used as an internal standard. Its deuterated nature ensures that it behaves similarly to its non-deuterated counterpart while allowing for precise quantification of target compounds in complex mixtures. This application is vital for accurate measurement of organophosphate metabolites in biological samples, enhancing the reliability of toxicological assessments .

Toxicological Research

Embryonic Development Studies
Research has indicated that Diphenyl Phosphate can induce toxicity during embryonic development. In studies using zebrafish as a model organism, exposure to Diphenyl Phosphate resulted in significant morphological changes and cardiac defects at specific developmental stages. This highlights its potential role as a developmental toxicant and underscores the importance of assessing exposure levels in environmental and human health contexts .

Assessment of Flame Retardant Exposure
this compound is also utilized in epidemiological studies to assess human exposure to organophosphate flame retardants. By measuring its concentration in urine and other biological matrices, researchers can evaluate the extent of exposure within populations and correlate these levels with health outcomes. This application is crucial for understanding the public health implications associated with widespread use of flame retardants .

Environmental Impact Studies

Biodegradation and Environmental Fate
The environmental fate of this compound has been investigated to understand its biodegradation processes and persistence in ecosystems. Studies focus on how this compound behaves under various environmental conditions, which is essential for assessing its ecological risks. Understanding its degradation pathways helps inform regulatory decisions regarding the use of organophosphate flame retardants .

Case Studies

Study Objective Findings
Zebrafish ModelInvestigate DPHP-induced toxicitySignificant cardiac defects observed at 72 h post-fertilization
Urinary BiomarkersAssess exposure to flame retardantsCorrelation between DPHP levels and health outcomes established
Environmental FateStudy biodegradation processesInsights into persistence and ecological risks provided

Mechanism of Action

The mechanism of action of Diphenyl Phosphate-d10 involves its incorporation into biological and chemical systems where it can be traced and quantified. The deuterium labeling allows for precise tracking of the compound’s movement and transformation. In biological systems, it can inhibit growth and energy metabolism in a sex-specific manner, as observed in zebrafish studies .

Comparison with Similar Compounds

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Application(s) Purity
DPHP-d10 C₁₂D₁₀HO₄P 260.25 1477494-97-5 OPFR biomonitoring >95%
DPHP C₁₂H₁₁O₄P 250.19 838-85-7 Toxicity studies ≥98%
Tetradecyl DPHP-d10 C₂₆H₂₉D₁₀O₄P 456.62 N/A Flame retardant analysis Not stated
TPHP-d15 C₁₈D₁₅O₄P 353.34 N/A TPHP quantification ≥98%
Diethyl-d10 Chlorophosphate C₄D₁₀ClO₃P N/A 141870-47-5 Pesticide metabolism ≥95%

Biological Activity

Diphenyl Phosphate-d10 (DPhP-d10) is a deuterated derivative of diphenyl phosphate, primarily utilized in industrial applications. Recent research has highlighted its biological activity, particularly concerning its effects on developmental processes and energy metabolism. This article provides a comprehensive overview of the biological activity of DPhP-d10, including detailed findings from various studies.

  • Molecular Formula : C12H9D10O4P
  • Molecular Weight : Approximately 250.19 g/mol

DPhP-d10 is characterized by the substitution of hydrogen atoms with deuterium, which influences its chemical behavior in biological systems, particularly in metabolic pathways.

Research indicates that DPhP-d10 interacts with various biological pathways. Key findings include:

  • Inhibition of Growth and Metabolism : Studies on zebrafish have demonstrated that DPhP-d10 inhibits growth and energy metabolism, exhibiting sex-specific effects. This suggests that exposure during critical developmental periods may lead to significant physiological disruptions.
  • Toxicity During Embryonic Development : DPhP-d10 has been linked to cardiac defects and other developmental issues in animal models. It disrupts mitochondrial function and heme biosynthesis, leading to decreased hemoglobin levels during embryonic development .
  • Gene Expression Alterations : Multi-omics analyses reveal that exposure to DPhP-d10 results in the down-regulation of genes involved in lipid catabolism, particularly those regulated by peroxisome proliferator-activated receptor alpha (PPARα). This alteration can affect overall metabolic processes and body weight regulation .

Study 1: Zebrafish Model

A study involving zebrafish embryos exposed to varying concentrations of DPhP-d10 indicated significant impacts on cardiac development. The embryos exhibited reduced heart rates and morphological abnormalities at higher exposure levels, emphasizing the compound's potential teratogenic effects .

Study 2: Rodent Toxicology

In rodent models, DPhP-d10 administration resulted in notable changes in liver morphology and function. Specifically, intraperitoneal injections led to increased cytochrome P-450 activity and proliferation of smooth endoplasmic reticulum in liver cells, indicating metabolic activation of the compound .

Comparative Analysis with Related Compounds

CompoundBiological ActivityToxicological Effects
Diphenyl Phosphate (DPhP)Inhibits mitochondrial function; affects lipid metabolismCardiac defects, developmental toxicity
Triphenyl Phosphate (TPHP)Endocrine disruptor; neurotoxic potentialImpaired thyroid function; reduced semen quality
Cresyl Diphenyl PhosphateInduces liver enzyme activity; affects nervous systemDemyelination; altered enzyme activities

Q & A

Q. How is Diphenyl Phosphate-d10 distinguished from non-deuterated Diphenyl Phosphate in analytical workflows?

this compound is identified via its exact mass (250.039 g/mol) and isotopic pattern, which differ from non-deuterated forms due to the ten deuterium atoms. Analytical techniques like LC-MS/MS rely on these distinctions for accurate quantification, particularly in complex matrices such as biological fluids .

Q. What methodological steps ensure accurate preparation of this compound standard solutions for LC-MS analysis?

High-purity this compound (>98%) is typically dissolved in LC-MS-grade acetonitrile or methanol to prepare stock solutions (e.g., 1 mg/mL). Serial dilutions are performed using solvents matched to the sample matrix (e.g., urine or serum) to minimize solvent-induced ionization suppression. Stability tests under storage conditions (e.g., -20°C) are critical to prevent degradation .

Q. Why is this compound used as an internal standard in exposure studies?

Its structural similarity to non-deuterated analogs ensures comparable extraction efficiency and ionization behavior, while isotopic labeling minimizes interference during mass spectrometry. For example, in human urine metabolomics, it corrects for matrix effects and instrument variability, achieving >95% detectability in spiked samples .

Advanced Research Questions

Q. How can researchers validate the stability of this compound in long-term environmental exposure studies?

Accelerated stability testing under varying pH, temperature, and UV exposure mimics degradation pathways. Confirmation via tandem MS/MS ensures no deuterium loss or cross-contamination. For EPA Method 525.2 applications, recovery rates (e.g., 85–115%) and precision (RSD <10%) are validated against certified reference materials .

Q. What experimental design considerations address matrix effects when quantifying this compound in biological samples?

Matrix-matched calibration curves and post-column infusion of this compound are used to assess ion suppression/enhancement. In urine studies, normalization to creatinine or spiking with isotopically labeled carnitine derivatives (e.g., acetylcarnitine-d3) further reduces variability .

Q. How do researchers resolve discrepancies in this compound recovery rates across heterogeneous sample batches?

Rigorous quality control (QC) protocols include:

  • Batch-specific calibration with fresh standards.
  • Blinded replicate analysis to identify technical vs. biological variability.
  • Statistical tools (e.g., two-sample t-tests in R) to compare high/low exposure groups, ensuring p-values <0.05 for significance .

Q. What role does this compound play in elucidating aryl hydrocarbon receptor (AHR) activation pathways?

As a stable isotope tracer, it enables precise tracking of AHR-mediated metabolic disruptions (e.g., fatty acid oxidation) without confounding background signals. Co-analysis with PPAR inhibitors in cell models isolates AHR-specific effects from cross-talk pathways .

Method Development & Data Analysis

Q. What chromatographic parameters optimize this compound separation from co-eluting metabolites?

Reverse-phase columns (e.g., C18) with mobile phases containing 0.1% formic acid and ammonium formate enhance retention and ionization. Gradient elution (5–95% acetonitrile in 15 minutes) resolves it from structurally similar compounds like triphenyl phosphate-d15 .

Q. How are isotopic dilution techniques applied to correct for this compound signal drift in high-throughput screens?

Pre-spiking samples with this compound before extraction ensures consistent recovery. Data normalization to internal standards (e.g., triphenyl phosphate-d15) and batch correction algorithms (e.g., LOESS in R) mitigate instrument drift .

Q. What statistical frameworks are suitable for interpreting this compound data in epidemiological cohorts?

Mixed-effects models account for intra-individual variability, while FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide hypothesis formulation. For sex-stratified analyses, permutation tests validate subgroup differences .

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